N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(phenylthio)propanamide
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Overview
Description
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(phenylthio)propanamide is an organic compound with a complex structure that includes a pyrrole ring, a phenylthio group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(phenylthio)propanamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on a propyl chain is replaced by a hydroxyl group.
Formation of the Phenylthio Group: The phenylthio group can be introduced through a thiolation reaction, where a phenylthiol reacts with a suitable electrophile.
Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a drug candidate due to its unique structure and functional groups.
Biological Studies: It could be used as a probe to study biological processes involving pyrrole and phenylthio groups.
Materials Science: The compound’s structural features may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(phenylthio)propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxypropyl)-3-(phenylthio)propanamide: Lacks the pyrrole ring, which may affect its biological activity and chemical reactivity.
N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-3-(phenylthio)propanamide: Similar structure but without the methyl group on the pyrrole ring, which could influence its properties.
Uniqueness
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(phenylthio)propanamide is unique due to the presence of both a pyrrole ring and a phenylthio group, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-19-12-5-8-15(19)16(20)9-11-18-17(21)10-13-22-14-6-3-2-4-7-14/h2-8,12,16,20H,9-11,13H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBMINXPSUTLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)CCSC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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